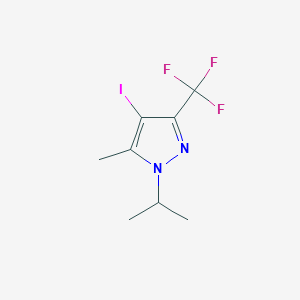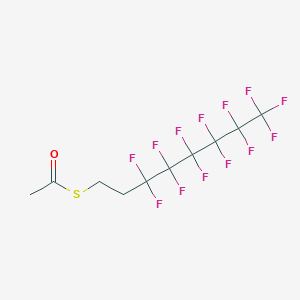
S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate typically involves the reaction of ethanethioate with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Ethanethioates: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Surface Coatings: Used in the development of hydrophobic and oleophobic coatings due to its fluorinated nature.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biology and Medicine:
Drug Delivery: Its hydrophobic properties make it useful in the formulation of drug delivery systems, particularly for hydrophobic drugs.
Biocompatible Materials: Incorporated into materials used in medical devices due to its chemical stability and biocompatibility.
Industry:
Electronics: Utilized in the production of electronic components that require water and oil-resistant properties.
Textiles: Applied in the treatment of fabrics to impart water and stain resistance.
Mécanisme D'action
The mechanism by which S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate exerts its effects is primarily through its hydrophobic and lipophobic properties. The fluorinated chain interacts with hydrophobic surfaces, creating a barrier that repels water and oils. This interaction is facilitated by the strong carbon-fluorine bonds, which are resistant to chemical and thermal degradation.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness: S-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) ethanethioate stands out due to its specific functional group, which imparts unique reactivity compared to other fluorinated compounds. Its ethanethioate group allows for specific interactions and reactions that are not possible with methacrylate or acrylate derivatives .
Propriétés
Numéro CAS |
213681-67-5 |
|---|---|
Formule moléculaire |
C10H7F13OS |
Poids moléculaire |
422.21 g/mol |
Nom IUPAC |
S-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ethanethioate |
InChI |
InChI=1S/C10H7F13OS/c1-4(24)25-3-2-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |
Clé InChI |
SVEVXDYTPMSOIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


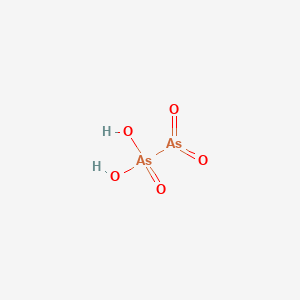
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
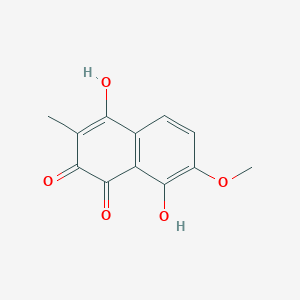
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
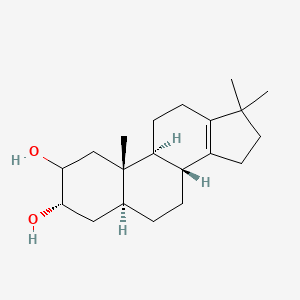
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
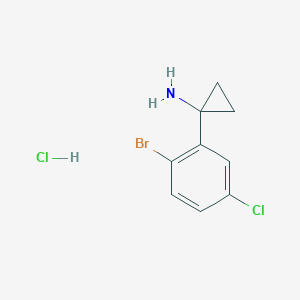
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
